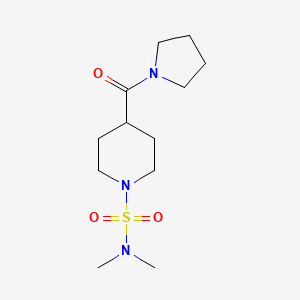![molecular formula C14H14ClN3OS B4847285 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4847285.png)
1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine
Overview
Description
1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and oncology.
Mechanism of Action
The exact mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin receptor agonist. It has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine may also modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. In addition, 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to its use. 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine has a relatively short half-life, which may limit its effectiveness in certain applications. In addition, it has been shown to have some off-target effects, which may complicate its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety, depression, and schizophrenia. Another area of interest is its potential use in oncology, particularly in the development of new cancer therapies. Finally, there is also interest in exploring the potential of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine as a tool for studying the role of serotonin receptors in various physiological and pathological processes.
Scientific Research Applications
1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to have anxiolytic and antidepressant properties. It has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. In oncology, 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine has been investigated for its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-12-5-4-11(20-12)14(19)18-9-7-17(8-10-18)13-3-1-2-6-16-13/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJNHJOOEPMERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4847202.png)
![methyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4847204.png)
![9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4847208.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide](/img/structure/B4847218.png)
![6-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4847219.png)

![dimethyl 5-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}isophthalate](/img/structure/B4847236.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4847247.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-piperidinecarboxamide](/img/structure/B4847272.png)

![1-[3-(2-chlorophenoxy)propyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4847277.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847279.png)
![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4847280.png)